

7-Bromo-1-Chloroisoquinoline CAS number and molecular weight

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Compound of Interest

Compound Name: **7-Bromo-1-Chloroisoquinoline**

Cat. No.: **B1277138**

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An In-Depth Technical Guide to 7-Bromo-1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Bromo-1-Chloroisoquinoline**, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a robust synthesis protocol, and explores the potential biological activities of this compound, drawing upon the established pharmacological profiles of related isoquinoline scaffolds. Detailed experimental methodologies for the synthesis and potential biological evaluation are provided to support further research and development efforts.

Physicochemical Properties

7-Bromo-1-Chloroisoquinoline is a solid, crystalline compound with the molecular formula C_9H_5BrClN .^{[1][2]} Its chemical structure features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a bromine atom at the 7-position and a chlorine atom at the 1-position. These halogen substitutions are known to significantly influence the molecule's lipophilicity and electronic properties, which can in turn modulate its interaction with biological targets.^{[1][3]}

Table 1: Physicochemical Data for **7-Bromo-1-Chloroisoquinoline**

Property	Value	Reference(s)
CAS Number	215453-51-3	[2][4]
Molecular Weight	242.50 g/mol	[1]
Molecular Formula	C ₉ H ₅ BrCIN	[1][2]
Appearance	Cream or yellow crystalline powder	[2]
Melting Point	121-126 °C	[1]
SMILES	Clc1ncccc2ccc(Br)cc12	[1][2]
InChI Key	UMSWWSIVPWVJOX- UHFFFAOYSA-N	[1][2]

Synthesis of 7-Bromo-1-Chloroisoquinoline

A reliable method for the synthesis of **7-Bromo-1-Chloroisoquinoline** proceeds from 7-bromo-1-hydroxyisoquinoline. The protocol involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent.

Experimental Protocol: Synthesis from 7-Bromo-1-hydroxyisoquinoline

This protocol details the synthesis of **7-Bromo-1-Chloroisoquinoline** from 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride.

Materials:

- 7-bromo-1-hydroxyisoquinoline
- Phosphorus oxychloride (POCl₃)
- Ice

- Water
- Aqueous ammonia
- Filtration apparatus
- Vacuum oven

Procedure:

- To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.
- Heat the resulting mixture to 100°C for 90 minutes with vigorous stirring.
- After heating, allow the mixture to cool to room temperature.
- Carefully pour the cooled mixture onto 200 mL of an ice/water slurry.
- Neutralize the mixture to a pH of 8 by the dropwise addition of aqueous ammonia. This will cause a precipitate to form.
- Collect the precipitate by filtration and wash it with cold water.
- Dry the solid product under reduced pressure at 45°C for 12 hours to yield **7-Bromo-1-Chloroisoquinoline**.

Synthesis Workflow Diagram

Caption: Synthesis of **7-Bromo-1-Chloroisoquinoline**.

Potential Biological Activities and Mechanisms of Action

While specific biological data for **7-Bromo-1-Chloroisoquinoline** is not extensively available in the public domain, the broader class of isoquinoline derivatives is well-documented for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory

effects.^[5]^[6] Halogenated isoquinolines, in particular, have shown promise as potent bioactive molecules.

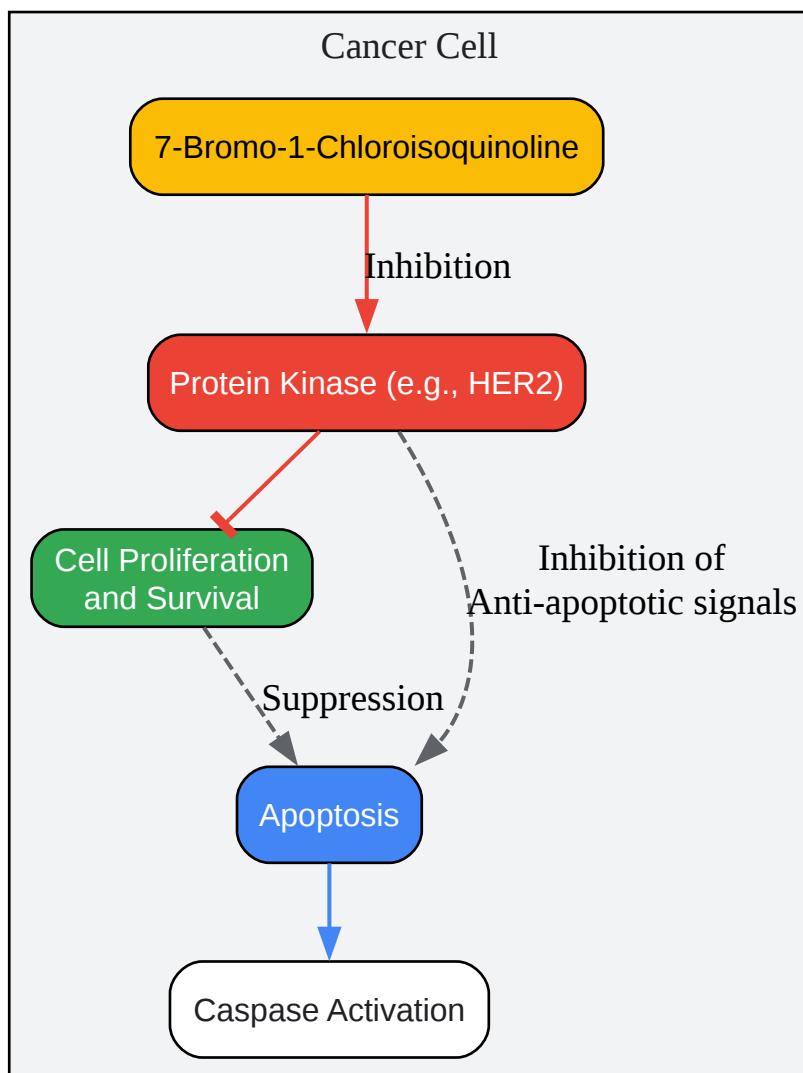
Anticancer Potential

Isoquinoline derivatives are known to exert anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.^[7]^[8] The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and interaction with intracellular targets.

A plausible mechanism of action for **7-Bromo-1-Chloroisoquinoline** could involve the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Hypothesized Signaling Pathway in Cancer

The following diagram illustrates a hypothetical signaling pathway that could be targeted by **7-Bromo-1-Chloroisoquinoline** to induce apoptosis in cancer cells, based on the known mechanisms of other isoquinoline derivatives.



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Caption: Hypothesized Anticancer Signaling Pathway.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of **7-Bromo-1-Chloroisoquinoline**, standard *in vitro* assays can be employed. The following protocols provide a framework for assessing cytotoxicity and elucidating the mechanism of cell death.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **7-Bromo-1-Chloroisoquinoline**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Prepare serial dilutions of **7-Bromo-1-Chloroisoquinoline** in culture medium.
- Treat the cells with the different concentrations of the compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[\[11\]](#)[\[12\]](#)

Materials:

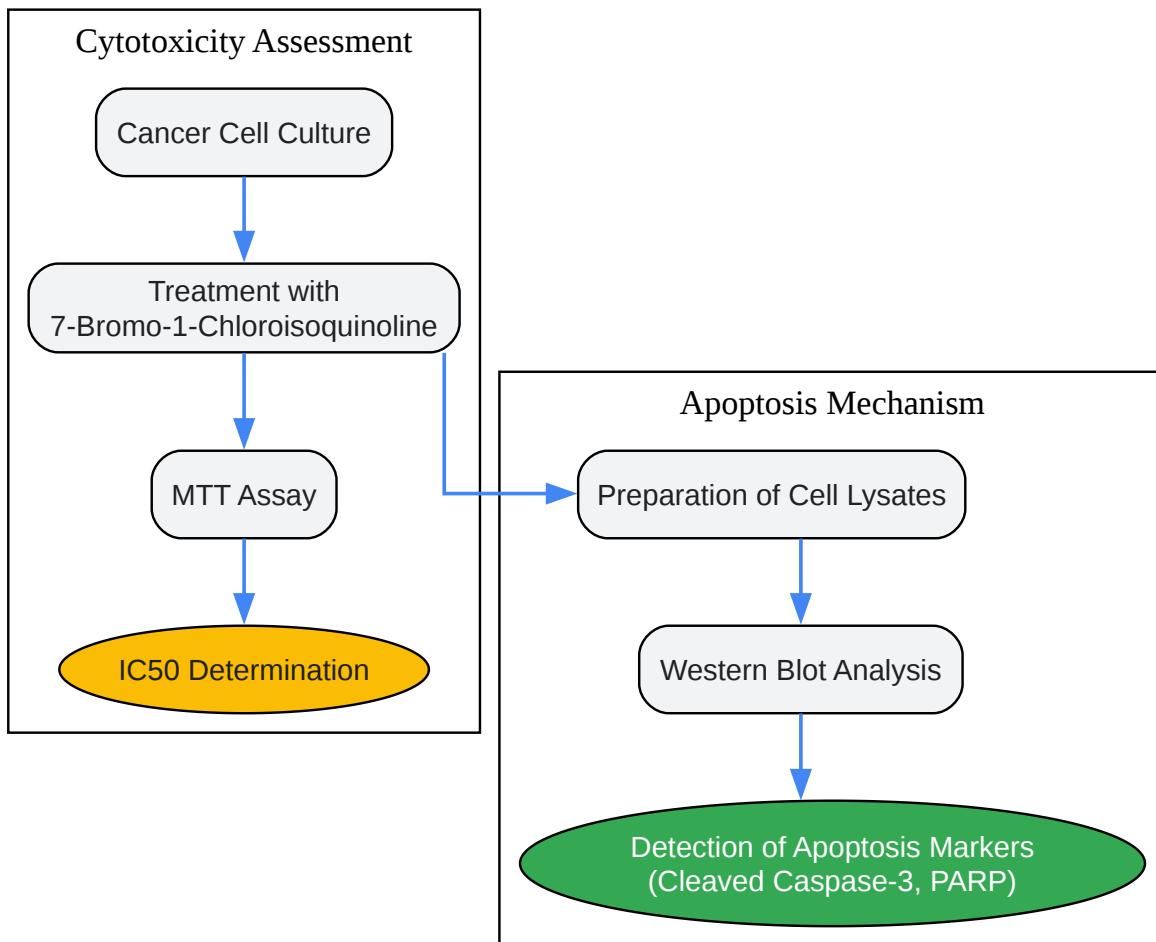
- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA or Bradford)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

Procedure:

- Prepare protein lysates from cells treated with **7-Bromo-1-Chloroisoquinoline** and a control.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against apoptosis markers.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an ECL reagent and an imaging system.

- Analyze the band intensities to determine the relative expression levels of the target proteins.[12]

Experimental Workflow for Cytotoxicity and Apoptosis Analysis



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Caption: Workflow for Biological Evaluation.

Conclusion

7-Bromo-1-Chloroisoquinoline is a synthetically accessible compound with significant potential for drug discovery and development. Based on the well-established biological

activities of the isoquinoline scaffold, particularly halogenated derivatives, this compound warrants further investigation as a potential anticancer agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of **7-Bromo-1-Chloroisoquinoline** and to elucidate its mechanism of action at the molecular level.

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